molecular formula C19H26N6O2 B223850 N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No. B223850
M. Wt: 370.4 g/mol
InChI Key: QKUWWYHJDZEALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine, commonly known as EPTA, is a chemical compound that belongs to the family of triazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

EPTA has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EPTA has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism Of Action

The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EPTA has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

EPTA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, EPTA has been found to inhibit the activity of various enzymes involved in lipid metabolism, making it a potential candidate for the treatment of lipid-related disorders such as hyperlipidemia and atherosclerosis. Additionally, EPTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of EPTA is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, EPTA has been found to be relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of EPTA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on EPTA. One area of interest is the development of EPTA-based cancer therapies. Further research is needed to determine the optimal dosing and administration methods for EPTA in cancer treatment. Additionally, research is needed to better understand the mechanism of action of EPTA and its potential applications in the treatment of other diseases such as neurodegenerative disorders and lipid-related disorders. Finally, further research is needed to optimize the synthesis method of EPTA and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of EPTA involves the reaction of 4-ethylphenyl isocyanate with morpholine in the presence of triethylamine. The resulting intermediate is then reacted with cyanuric chloride to form the final product. The synthesis of EPTA is relatively straightforward and can be performed using standard laboratory equipment.

properties

Product Name

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23)

InChI Key

QKUWWYHJDZEALG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.